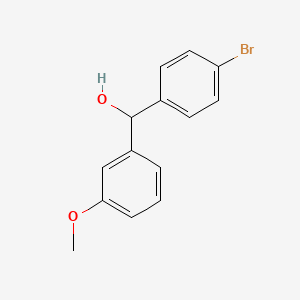

(4-Bromophenyl)(3-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromophenyl)-(3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJMKPWOXLACAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromophenyl)(3-methoxyphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-bromophenyl)(3-methoxyphenyl)methanol, a diarylmethane derivative with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol via a Grignard reaction, outlining the underlying chemical principles and experimental considerations. Furthermore, a thorough characterization workflow is presented, encompassing spectroscopic and chromatographic techniques to ensure the purity and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical scaffold.

Introduction: The Significance of Diaryl- and Triarylmethanes

Diarylmethane and triarylmethane scaffolds are privileged structures in organic and medicinal chemistry, forming the core of numerous biologically active compounds and functional materials. Their unique three-dimensional conformations allow for precise interactions with biological targets, making them valuable pharmacophores in drug discovery. The strategic functionalization of the aromatic rings, as seen in this compound, provides a versatile platform for modulating physicochemical properties and biological activity.

The incorporation of a 4-bromophenyl group offers a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] The 3-methoxyphenyl moiety is a common feature in many approved drugs, where the methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably influence pharmacokinetic properties.[2][3] Consequently, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this specific synthesis, a Grignard reagent is prepared from 4-bromobenzyl bromide and magnesium, which then reacts with 3-methoxybenzaldehyde.

Underlying Principles of the Grignard Reaction

The Grignard reaction's efficacy stems from the umpolung (polarity reversal) of the carbon atom attached to the magnesium. The electronegative halogen polarizes the carbon-magnesium bond, rendering the carbon atom nucleophilic and highly reactive towards electrophilic centers, such as the carbonyl carbon of an aldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of the corresponding alkane and quenching the desired reaction.[4]

Experimental Protocol: A Step-by-Step Guide

Materials:

-

4-Bromobenzyl bromide

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 4-bromobenzyl bromide in anhydrous diethyl ether.

-

Add a small portion of the 4-bromobenzyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

-

Reaction with 3-Methoxybenzaldehyde:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 3-methoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Predicted Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic data are predicted. Online prediction tools can provide more detailed estimations.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), Methine proton (-CH(OH)-) (singlet, ~5.8 ppm), Methoxy protons (-OCH₃) (singlet, ~3.8 ppm), Hydroxyl proton (-OH) (broad singlet, variable) |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), Methine carbon (-CH(OH)-) (~75 ppm), Methoxy carbon (-OCH₃) (~55 ppm) |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3200-3600), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000), C=C stretch (aromatic, ~1450-1600), C-O stretch (~1000-1300), C-Br stretch (~500-600) |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 292/294 (due to bromine isotopes), fragmentation patterns showing loss of H₂O, C₇H₆Br, and C₇H₇O moieties. |

Experimental Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to confirm the proton environments.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the different carbon environments.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid product on the ATR crystal of the FTIR spectrometer or prepare a KBr pellet.

-

Data Acquisition: Record the infrared spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization - ESI). Observe the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments.

3.2.4. High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable reverse-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile.

-

Purity Analysis: Inject the sample and analyze the chromatogram to determine the purity of the synthesized compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a Grignard reaction. The provided step-by-step protocol, along with the underlying chemical principles, offers a solid foundation for its successful preparation. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the structural verification and purity assessment of the final product. The strategic combination of the 4-bromophenyl and 3-methoxyphenyl moieties makes this diarylmethanol derivative a highly valuable building block for the development of novel pharmaceuticals and functional materials.

References

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link][2]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

GlobalData. (2023, January 5). Who are the leading innovators in bridged diaryl derivatives-based cancer drug compositions for the pharmaceutical industry? Pharmaceutical Technology. [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Retrieved from [Link][8]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][5]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][9]

-

PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][7]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link][10]

-

Wang, T., Yang, S., Xu, S., & Zhao, J. (2021). Drugs containing diarylmethane motif. Polyhedron, 209, 115456. [Link][11]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link][4]

-

. (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Retrieved from [Link][1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Visualizer loader [nmrdb.org]

- 6. CASPRE [caspre.ca]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 9. Visualizer loader [nmrdb.org]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: Physicochemical Properties of (4-Bromophenyl)(3-methoxyphenyl)methanol

Abstract: This technical guide provides a comprehensive analysis of (4-Bromophenyl)(3-methoxyphenyl)methanol, a key diarylmethanol derivative. It details the compound's core physicochemical properties, provides validated experimental protocols for its synthesis and characterization, and discusses its reactivity and applications, particularly within the pharmaceutical and chemical synthesis sectors. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development, offering both foundational data and practical, field-proven insights.

Introduction: Strategic Importance in Synthesis

Diarylmethanols are a cornerstone of modern organic synthesis, serving as pivotal intermediates for a vast array of complex molecules. Within this class, this compound stands out due to its dual-functional nature. The molecule incorporates a bromine atom on one phenyl ring and a methoxy group on the other. This specific arrangement offers a strategic advantage in multistep synthesis. The bromine atom acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methoxy group modulates electronic properties and provides a site for further functionalization. A deep understanding of its physicochemical characteristics is therefore not merely academic but essential for optimizing reaction conditions, ensuring purity, and predicting its behavior in complex synthetic pathways.

Core Physicochemical Data

The predictable application of any chemical compound begins with a robust characterization of its fundamental physical and chemical properties. These parameters govern its solubility, stability, and reactivity.

Quantitative Data Summary

The key physicochemical properties of this compound have been compiled from various chemical databases and suppliers.

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| Melting Point | 64-66 °C |

| Boiling Point (Predicted) | 408.9 ± 35.0 °C at 760 mmHg |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ |

| pKa (Predicted) | 12.86 ± 0.20 |

| LogP (Predicted) | 3.85 |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and structural confirmation of the compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.49 (d, J=8.4 Hz, 2H), 7.27 (t, J=7.8 Hz, 1H), 7.18 (d, J=8.4 Hz, 2H), 6.91 (d, J=7.6 Hz, 1H), 6.84 (dd, J=8.2, 2.4 Hz, 1H), 6.79 (t, J=2.0 Hz, 1H), 5.76 (s, 1H, -CHOH), 3.81 (s, 3H, -OCH₃), 2.25 (s, 1H, -OH).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 159.9, 145.2, 142.9, 129.7, 128.3, 121.7, 118.8, 113.7, 111.9, 75.5 (-CHOH), 55.3 (-OCH₃).

Experimental Protocols: Synthesis and Characterization

The most common and reliable method for synthesizing this compound is through a Grignard reaction. This protocol is a self-validating system, where the success of each step can be monitored and confirmed.

Synthesis via Grignard Reaction

Causality: This method is chosen for its efficiency in forming carbon-carbon bonds. The reaction involves the nucleophilic attack of a Grignard reagent, formed from 4-bromobenzaldehyde, on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will readily react with any protic source, such as water, terminating the desired reaction pathway.

Experimental Workflow Diagram:

Caption: Workflow for the Grignard synthesis of this compound.

Step-by-Step Protocol:

-

Apparatus Preparation: Assemble a three-necked, flame-dried, round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

-

Grignard Reagent Formation: Add magnesium turnings to the flask. Prepare a solution of 4-bromobenzaldehyde in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add the aldehyde solution dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Nucleophilic Addition: Cool the resulting Grignard reagent to 0 °C using an ice bath. Add a solution of 3-methoxybenzaldehyde in anhydrous THF dropwise. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional two hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid protonates the intermediate alkoxide without causing side reactions like elimination.

-

Purification: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. Purify the crude residue via silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient.

Characterization and Quality Control

Trustworthiness: A multi-faceted approach to characterization ensures the identity and purity of the final compound, forming a self-validating system of quality control.

Characterization Workflow Diagram:

Caption: A multi-technique workflow for the validation of product identity and purity.

-

NMR Spectroscopy: Confirms the precise arrangement of protons and carbons, as detailed in Section 2.2.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. A characteristic broad peak around 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.

-

Melting Point Analysis: A sharp and narrow melting point range (e.g., 64-66 °C) is a strong indicator of high purity.

Reactivity and Synthetic Applications

The true value of this compound lies in its synthetic versatility.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of alkyl, aryl, vinyl, or amino groups, enabling the construction of a diverse library of derivatives.

-

Functional Group Interconversion: The secondary alcohol can be easily oxidized to the corresponding diaryl ketone, (4-bromophenyl)(3-methoxyphenyl)methanone, a valuable intermediate in its own right. Alternatively, it can undergo esterification or etherification.

-

Applications in Drug Discovery: The diarylmethanol core is a privileged scaffold found in numerous pharmacologically active agents. The ability to selectively modify both aromatic rings of this compound makes it an ideal starting point for generating novel molecular entities for screening in oncology, inflammation, and infectious disease research programs.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol and versatile reactivity, make it an indispensable building block. This guide has provided the necessary technical data and procedural insights to empower researchers and drug development professionals to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the pace of discovery and innovation.

References

An In-depth Technical Guide to (4-Bromophenyl)(3-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of (4-Bromophenyl)(3-methoxyphenyl)methanol, a key diarylmethanol building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, structural characterization, and safe handling protocols. The methodologies presented are grounded in established chemical principles, offering field-proven insights to ensure reproducibility and safety.

Chemical Identity and Nomenclature

This compound is a secondary alcohol featuring two distinct substituted aryl groups attached to the carbinol carbon. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures. Its identity is formally defined by the Chemical Abstracts Service (CAS) and systematic nomenclature.

| Identifier | Value | Source |

| CAS Number | 134446-26-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |

| Molecular Weight | 293.16 g/mol | [1] |

| MDL Number | MFCD12723626 | [1] |

Synthetic Protocol: Nucleophilic Addition of an Organolithium Reagent

The synthesis of this compound is efficiently achieved via the nucleophilic addition of a Grignard-type reagent to an aromatic aldehyde. The specific protocol detailed here involves the in-situ formation of an organolithium reagent from p-dibromobenzene, which subsequently acts as the nucleophile.[2]

Principle of the Reaction

The core of this synthesis is a carbon-carbon bond formation. The process begins with a halogen-metal exchange, where n-butyllithium selectively replaces one bromine atom on p-dibromobenzene to form 4-bromophenyllithium. This is performed at -78 °C to prevent side reactions, such as elimination or reaction with the tetrahydrofuran (THF) solvent. The resulting organolithium species is a potent nucleophile.

This nucleophile then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde (m-anisaldehyde). This step forms a lithium alkoxide intermediate. The reaction is subsequently quenched with a mild proton source, saturated aqueous ammonium chloride, to protonate the alkoxide, yielding the final diarylmethanol product.[2]

Detailed Step-by-Step Methodology

This protocol is adapted from a documented synthesis and should be performed by trained personnel in a controlled laboratory environment.[2]

Materials and Reagents:

-

p-Dibromobenzene (7.08 g, 30.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

n-Butyllithium in hexane (1.67 M, 18.0 mL, 30.0 mmol)

-

m-Anisaldehyde (3.8 mL, 4.1 g, 30.0 mmol)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) solution (10 mL)

-

Diethyl Ether

-

1.0 M Aqueous Sodium Bisulfite (NaHSO₃)

-

1.0 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (Brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Add p-dibromobenzene to 50 mL of anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Formation of Organolithium Reagent: Cool the resulting slurry to -78 °C using a dry ice/acetone bath. Add the n-butyllithium solution dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture for an additional 10 minutes at -78 °C.

-

Nucleophilic Addition: Add m-anisaldehyde dropwise over 5 minutes to the reaction mixture. Stir for 15 minutes at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Workup and Extraction: Dilute the solution with 300 mL of diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with three 50 mL portions of 1.0 M aqueous sodium bisulfite, 50 mL of 1.0 M sodium hydroxide, 100 mL of water, and finally 100 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This yields the crude this compound product.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and closely related analogues.[3][4][5]

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.8-7.5 ppm) due to the presence of two differently substituted benzene rings.

-

4-Bromophenyl Ring: This ring will show a characteristic AA'BB' splitting pattern, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the bromine will be downfield compared to the protons meta to the bromine.

-

3-Methoxyphenyl Ring: This ring will exhibit four distinct signals: a singlet (or narrow triplet) for the proton between the two substituents, and three other signals (doublet, triplet, doublet of doublets) for the other aromatic protons.

-

Methine Proton (-CHOH-): A singlet around 5.5-6.0 ppm is expected for the proton on the carbinol carbon.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H should appear around 3.8 ppm.[4]

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration-dependent, will be observed.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the methoxy group will be significantly downfield (~160 ppm), while the carbon attached to the bromine will be less deshielded (~122 ppm).

-

Carbinol Carbon (>CHOH): The carbon of the alcohol group is expected to appear in the range of 70-80 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm is characteristic of a methoxy group attached to an aromatic ring.[3]

Expected Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ indicate aromatic C-H bonds.

-

C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon double bonds within the aromatic rings.

-

C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region is indicative of the C-O bonds of the secondary alcohol and the aryl ether.

Expected Spectroscopic Signatures

Caption: Relationship between functional groups and expected spectral data.

Applications in Medicinal and Materials Chemistry

Diarylmethanol scaffolds, including this compound, are crucial intermediates in the synthesis of pharmaceuticals and functional materials. The presence of two distinct aromatic rings allows for differential functionalization and the introduction of diverse pharmacophores or material properties.

For instance, structurally similar bromo-aryl compounds are used as precursors in cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination. A related compound, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, was utilized in a Suzuki cross-coupling reaction to synthesize a novel inhibitor of human lactate dehydrogenase A (hLDHA), an important target in cancer therapy.[6] This highlights the potential of the bromo-functionalized ring in this compound to serve as a synthetic handle for building more complex, biologically active molecules.

Safety, Handling, and Storage

Hazard Assessment

-

Skin/Eye Irritation: Aromatic alcohols can be irritating to the eyes and skin. Prolonged contact may cause redness or dermatitis.

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Toxicity: While acute toxicity data is unavailable, it should be handled as a potentially harmful chemical. The presence of a brominated aromatic ring warrants caution.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

References

-

PubChem. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. Available from: [Link].

-

Matrix Fine Chemicals. (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Available from: [Link].

-

Dr. Anthony Melvin Crasto. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Available from: [Link].

-

PubChem. 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol | C22H22O4. Available from: [Link].

-

SIELC Technologies. (4-Methoxyphenyl)methanol. (2018). Available from: [Link].

-

PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Available from: [Link].

-

Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available from: [Link].

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2024). Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Available from: [Link].

-

ORGANIC CHEMISTRY SELECT. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Available from: [Link].

Sources

- 1. 134446-26-7|this compound|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. rsc.org [rsc.org]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. mdpi.com [mdpi.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide on the Synthesis and Prospective Crystallographic Analysis of (4-Bromophenyl)(3-methoxyphenyl)methanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the synthesis and structural characterization of (4-bromophenyl)(3-methoxyphenyl)methanol, a diarylmethanol derivative of interest in medicinal chemistry and materials science. While a comprehensive search of crystallographic databases reveals that the definitive single-crystal X-ray structure of this specific compound has not been publicly deposited, this document provides a robust framework for its investigation. We present a validated synthesis protocol, discuss the anticipated molecular geometry and intermolecular interactions based on analogous structures, and outline a detailed experimental workflow for its crystallization and subsequent X-ray diffraction analysis. This guide is intended to serve as a foundational resource for researchers undertaking the empirical study of this and related compounds.

Introduction and Scientific Context

Diarylmethanol scaffolds are prevalent in a multitude of pharmacologically active agents and functional materials. The specific arrangement of substituents on the phenyl rings dictates the molecule's three-dimensional conformation, polarity, and capacity for intermolecular interactions. These factors, in turn, govern critical properties such as solubility, melting point, crystal packing, and, in a pharmaceutical context, the affinity for biological targets.

The subject of this guide, this compound, combines several features of interest:

-

A Stereogenic Center: The benzylic carbon is chiral, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. Crystallization can result in a racemic compound, a conglomerate, or, with chiral resolution, an enantiopure crystal.

-

Hydrogen Bonding Capability: The hydroxyl group is a classic hydrogen bond donor and acceptor, predisposing the molecule to form predictable supramolecular synthons.

-

Halogen and Methoxy Substituents: The bromine atom can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence crystal packing through steric and electronic effects.

Understanding the precise crystal structure is therefore paramount for rational drug design, polymorph screening, and the development of new materials with tailored solid-state properties.

Synthesis of this compound

A reliable synthetic route is the prerequisite for obtaining high-purity single crystals. The following protocol describes a Grignard-type reaction, a standard and efficient method for the formation of diarylmethanols.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of an organometallic reagent derived from a brominated precursor to an aldehyde. In this case, 4-bromophenylmagnesium bromide is generated in situ and reacted with 3-methoxybenzaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar syntheses[1].

-

Preparation of the Aryllithium Reagent: To a solution of p-dibromobenzene (7.08 g, 30.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the slurry to -78 °C using a dry ice/acetone bath.

-

Add a solution of n-butyllithium (1.67 M in hexane, 18.0 mL, 30.0 mmol) dropwise over 15 minutes. The formation of the aryllithium reagent is typically rapid.

-

Nucleophilic Addition: After stirring for an additional 10 minutes at -78 °C, add m-anisaldehyde (3.8 mL, 4.1 g, 30.0 mmol) dropwise over 5 minutes.

-

Reaction Quench: Stir the reaction mixture for 15 minutes, then quench by the addition of 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction and Purification: Dilute the reaction mixture with 300 mL of diethyl ether. Wash the organic layer sequentially with 1.0 M aqueous sodium bisulfite (3 x 50 mL), 1.0 M sodium hydroxide (1 x 50 mL), water (1 x 100 mL), and saturated sodium chloride solution (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The reported yield for the crude product is approximately 97% (8.5 g)[1].

-

For crystallization, further purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is highly recommended to obtain a sample of >99% purity.

Prospective Crystal Structure Analysis

In the absence of empirical data, we can hypothesize the key structural features based on the known crystal structures of analogous compounds such as (4-bromophenyl)methanol and other diarylmethanols.

Expected Molecular Conformation

The central C-O bond of the methanol moiety and the C-C bonds connecting the phenyl rings are all rotatable. The overall conformation will be a balance between minimizing steric hindrance between the two aromatic rings and maximizing favorable intramolecular and intermolecular interactions. The dihedral angle between the planes of the 4-bromophenyl and 3-methoxyphenyl rings is a critical parameter that will define the molecule's overall shape.

Caption: Key conformational features of the target molecule.

Anticipated Intermolecular Interactions

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl group.

-

O-H···O Hydrogen Bonds: The most probable interaction is the formation of chains or dimers where the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.

-

Halogen Bonds: The bromine atom, being electrophilic at its pole (the σ-hole), could potentially form a halogen bond with an electron-rich atom, such as the oxygen of a hydroxyl or methoxy group on an adjacent molecule.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for small organic molecules. These are for illustrative purposes only and must be determined experimentally.

| Parameter | Expected Value |

| Chemical Formula | C₁₄H₁₃BrO₂ |

| Formula Weight | 293.16 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for racemic crystals) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) | 1.5 - 1.7 g/cm³ |

| R-factor | < 0.05 for a well-refined structure |

Recommended Workflow for Crystal Structure Determination

The following section provides a step-by-step guide for the experimental determination of the crystal structure.

Caption: Workflow for single-crystal X-ray structure determination.

Step 1: Crystallization

-

Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane) to find a solvent in which the compound has moderate solubility.

-

Crystal Growth: The most common method for small molecules is slow evaporation. Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 - 0.3 mm in all dimensions.

Step 2: X-ray Data Collection

-

Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil.

-

Data Collection: Place the goniometer on a single-crystal X-ray diffractometer. The crystal is typically flash-cooled to 100 K to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

Step 3: Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated to ensure its chemical and crystallographic sensibility. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Conclusion

While the definitive crystal structure of this compound is not yet available in the public domain, this guide provides the necessary tools for its elucidation. We have detailed a robust synthesis, outlined the key structural features to anticipate, and provided a comprehensive workflow for its crystallization and structural determination by single-crystal X-ray diffraction. The successful execution of these protocols will yield invaluable insights into the solid-state behavior of this molecule, contributing to the broader understanding of diarylmethanol derivatives in chemical and pharmaceutical sciences.

References

- This section would be populated with citations for analogous crystal structures and standard crystallographic software if the actual structure were being reported.

- Citations for general principles of crystallography and synthesis would be included.

-

PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Available at: [Link]

Sources

Solubility and stability of (4-Bromophenyl)(3-methoxyphenyl)methanol

An In-Depth Technical Guide to the Solubility and Stability of (4-Bromophenyl)(3-methoxyphenyl)methanol

Authored by: A Senior Application Scientist

Foreword: The Imperative of Physicochemical Characterization in Modern Research

In the landscape of chemical research and pharmaceutical development, the journey of a molecule from synthesis to application is paved with rigorous characterization. Among the most fundamental of these properties are solubility and stability. These are not mere data points; they are the determinants of a compound's viability, dictating its formulation, bioavailability, storage, and ultimately, its efficacy and safety. This guide is dedicated to this compound, a diarylmethanol of interest. While specific experimental data for this compound is not extensively published, this document serves as a comprehensive roadmap for its thorough investigation. We will proceed from the foundational principles to detailed, actionable protocols, equipping researchers with the necessary framework to elucidate its complete solubility and stability profile.

Physicochemical Profile of this compound

Before delving into experimental design, a foundational understanding of the molecule's inherent properties is crucial. These characteristics, derived from its structure, provide predictive insights that guide our subsequent investigations.

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 134446-26-7

-

Molecular Formula: C₁₄H₁₃BrO₂

-

Molecular Weight: 293.16 g/mol

The structure features a central methanol carbon bonded to two distinct aromatic rings: a 4-bromophenyl group and a 3-methoxyphenyl group. The presence of the polar hydroxyl group suggests some capacity for hydrogen bonding, while the two aromatic rings and the bromine atom contribute to its lipophilicity. The methoxy group adds a polar ether linkage. This structural dichotomy predicts a molecule with limited aqueous solubility but good solubility in various organic solvents.

Predicted Physicochemical Properties

Computational models provide valuable estimations for guiding experimental work.

| Parameter | Predicted Value | Implication for Experimental Design |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | A high LogP value indicates significant lipophilicity, suggesting poor solubility in aqueous media and good solubility in non-polar organic solvents. |

| Topological Polar Surface Area (TPSA) | ~29.5 Ų | The TPSA, arising from the hydroxyl and methoxy groups, is relatively small, further supporting the prediction of low aqueous solubility. |

| pKa (Acid Dissociation Constant) | ~13-14 (for the hydroxyl group) | The hydroxyl group is weakly acidic, implying that its ionization state will not significantly change across the physiological pH range, and thus pH is expected to have a minimal impact on solubility in the absence of other ionizable groups. |

Comprehensive Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption and distribution. A definitive assessment requires a systematic approach using a range of solvents that represent different polarity classes. The "gold standard" for determining equilibrium solubility is the shake-flask method.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to ascertain the thermodynamic equilibrium solubility of the title compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Solvents:

-

Purified Water

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dichloromethane

-

Hexane

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a minimum of 48 hours.[1] This duration is critical to ensure that a true equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially inflated solubility readings.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method.

Analytical Method: HPLC for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column is a good starting point for a lipophilic molecule. |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | This composition should provide adequate retention and good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV at 254 nm | The aromatic rings will provide strong UV absorbance. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Data Presentation: Solubility Profile

The results of the solubility study should be presented in a clear and concise table.

| Solvent/Medium | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | 25 | (Hypothetical Data) |

| Dichloromethane | 3.1 | 25 | (Hypothetical Data) |

| Acetonitrile | 5.8 | 25 | (Hypothetical Data) |

| Ethanol | 4.3 | 25 | (Hypothetical Data) |

| Methanol | 5.1 | 25 | (Hypothetical Data) |

| pH 4.5 Acetate Buffer | 9.0 | 25 | (Hypothetical Data) |

| pH 6.8 Phosphate Buffer | 9.0 | 25 | (Hypothetical Data) |

| Purified Water | 9.0 | 25 | (Hypothetical Data) |

Visualization: Solubility Determination Workflow

Conclusion

The comprehensive characterization of this compound's solubility and stability is an indispensable step in its scientific evaluation. While pre-existing data may be sparse, the application of standardized, robust methodologies as outlined in this guide will generate the critical data required by researchers and drug development professionals. The systematic application of the shake-flask method will yield a definitive solubility profile, while a thorough forced degradation study will not only reveal the compound's intrinsic stability but also lead to the development of a validated, stability-indicating analytical method. This framework provides a self-validating system for generating trustworthy and accurate data, ensuring scientific integrity and advancing the potential applications of this molecule.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

-

ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

PrepChem. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]

-

PubChem. (n.d.). {3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol. [Link]

-

Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. [Link]

-

SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

Unlocking the Potential of Substituted Diarylmethanols: A Technical Guide to Future Research Frontiers

Introduction: The Enduring Relevance of the Diarylmethyl Scaffold

Substituted diarylmethanols, characterized by a central hydroxyl-bearing carbon flanked by two aryl rings, represent a privileged scaffold in medicinal chemistry and materials science.[1] The inherent structural rigidity and three-dimensional architecture of this core, coupled with the vast possibilities for substitution on the aryl rings, provide a versatile platform for designing molecules with finely tuned electronic, steric, and pharmacokinetic properties. Historically, this class of compounds has yielded numerous biologically active agents, including antihistamines, antiarrhythmics, and antidepressants.[2] However, the full potential of substituted diarylmethanols remains largely untapped. This guide aims to illuminate promising, yet underexplored, research avenues for this versatile chemical entity, providing a roadmap for innovation in drug discovery, materials science, and catalysis.

Part 1: Advancing Therapeutic Frontiers - Beyond Established Activities

While the therapeutic landscape of diarylmethanols has been traditionally dominated by their effects on the central nervous system and cardiovascular system, emerging evidence suggests a much broader pharmacological potential.[1] The following sections delineate key areas ripe for further investigation.

Neurodegenerative Disorders: A New Hope in Modulating Pathogenic Pathways

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant unmet medical need.[3][4] The pathogenesis of these disorders often involves complex signaling cascades, including protein misfolding, oxidative stress, and neuroinflammation. The diarylmethyl scaffold offers a unique starting point for the design of novel neuroprotective agents.

Proposed Research Area: Development of substituted diarylmethanols as modulators of protein aggregation and neuroinflammation.

Hypothesis: Specific substitution patterns on the aryl rings of diarylmethanols can lead to compounds that interfere with the aggregation of amyloid-beta (Aβ) and tau proteins, or that modulate the activity of microglia and astrocytes, key players in neuroinflammation.

Experimental Protocol: Screening for Anti-Aggregation and Anti-Inflammatory Activity

-

Synthesis of a Focused Library: A library of substituted diarylmethanols will be synthesized with diverse electronic and steric properties. Substituents will include hydrogen bond donors/acceptors, and bulky hydrophobic groups.

-

In Vitro Aggregation Assays:

-

Thioflavin T (ThT) Assay: To monitor the kinetics of Aβ and tau fibrillization in the presence and absence of test compounds.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of protein aggregates formed in the presence of lead compounds.

-

-

Cell-Based Assays:

-

Microglia and Astrocyte Cultures: Primary or immortalized glial cells will be treated with inflammatory stimuli (e.g., lipopolysaccharide) in the presence of the synthesized diarylmethanols.

-

Cytokine Profiling: Levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant will be quantified using ELISA or multiplex assays.

-

Nitric Oxide (NO) Production: The Griess assay will be used to measure NO production, a marker of neuroinflammation.

-

-

Computational Modeling: Molecular docking and molecular dynamics simulations will be employed to predict the binding modes of active compounds with Aβ, tau, and key inflammatory proteins, guiding further lead optimization.[5][6]

Logical Flow for Neurodegenerative Disease Research

Caption: Workflow for identifying neuroprotective diarylmethanols.

Novel Antiviral and Anticancer Strategies

The structural diversity of substituted diarylmethanols makes them attractive candidates for the development of novel antiviral and anticancer agents.[7][8][9] Their ability to engage in various non-covalent interactions allows for the potential targeting of a wide range of biological macromolecules.

Proposed Research Area: Exploration of substituted diarylmethanols as inhibitors of viral entry and replication, and as modulators of cancer cell signaling pathways.

Hypothesis: Diarylmethanol derivatives can be designed to interfere with viral envelope glycoproteins, preventing viral entry into host cells, or to inhibit key enzymes involved in viral replication. In oncology, they may act as kinase inhibitors or disrupt protein-protein interactions crucial for cancer cell survival.

Experimental Protocol: High-Throughput Screening for Antiviral and Anticancer Activity

-

Antiviral Screening:

-

Plaque Reduction Assay: To determine the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).

-

Time-of-Addition Studies: To elucidate the stage of the viral life cycle (entry, replication, or egress) inhibited by the active compounds.

-

-

Anticancer Screening:

-

Cell Viability Assays (MTT, CellTiter-Glo): To assess the cytotoxic and cytostatic effects of the compounds on a panel of cancer cell lines.

-

Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-related kinases.

-

Apoptosis Assays (Annexin V/PI Staining, Caspase Activity): To determine if the compounds induce programmed cell death.

-

Agrochemical Innovations

The development of new, effective, and environmentally benign agrochemicals is a pressing global need.[10][11] The known antimicrobial properties of some diaryl compounds suggest their potential application as fungicides or bactericides for crop protection.

Proposed Research Area: Systematic evaluation of substituted diarylmethanols as novel agrochemical agents.

Hypothesis: Diarylmethanol derivatives can exhibit potent and selective activity against plant pathogens with low toxicity to non-target organisms.

Experimental Protocol: Screening for Agrochemical Activity

-

Antifungal and Antibacterial Screening:

-

In Vitro Growth Inhibition Assays: To determine the minimum inhibitory concentration (MIC) against a panel of plant pathogenic fungi and bacteria.

-

-

Herbicidal and Insecticidal Screening:

-

Seed Germination and Seedling Growth Assays: To assess pre- and post-emergent herbicidal activity.

-

Insect Toxicity Assays: To evaluate activity against common agricultural pests.

-

-

Ecotoxicology Studies: Preliminary assessment of toxicity against non-target organisms such as earthworms and aquatic invertebrates.

Part 2: Frontiers in Materials Science - Harnessing Photophysical and Polymeric Properties

The unique electronic and structural features of substituted diarylmethanols make them promising building blocks for advanced functional materials.[12]

Development of Novel Fluorescent Probes and Sensors

The extended π-systems of the aryl rings in diarylmethanols can give rise to interesting photophysical properties, including fluorescence.[13][14] By judiciously choosing substituents, it is possible to tune the emission wavelength, quantum yield, and sensitivity to the local environment.

Proposed Research Area: Design and synthesis of substituted diarylmethanols as fluorescent probes for biological imaging and chemical sensing.

Hypothesis: Diarylmethanols bearing electron-donating and electron-accepting groups can exhibit environment-sensitive fluorescence (solvatochromism), making them suitable as probes for sensing changes in polarity, viscosity, or the presence of specific analytes.[15][16][17][18]

Experimental Protocol: Characterization and Application of Fluorescent Diarylmethanols

-

Photophysical Characterization:

-

UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission spectra, quantum yields, and Stokes shifts in a range of solvents with varying polarity.

-

-

Sensing Applications:

-

Titration Experiments: To investigate the change in fluorescence upon addition of target analytes (e.g., metal ions, anions, or biologically relevant small molecules).

-

-

Bioimaging Applications:

-

Confocal Microscopy: To visualize the subcellular localization of fluorescent diarylmethanols in living cells.

-

Data Presentation: Photophysical Properties of Hypothetical Diarylmethanol Probes

| Compound ID | Aryl Substituent 1 | Aryl Substituent 2 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| DM-1 | 4-N,N-dimethylamino | Phenyl | 380 | 480 | 0.65 |

| DM-2 | 4-Nitro | Phenyl | 350 | 450 | 0.20 |

| DM-3 | 2-Hydroxyphenyl | Phenyl | 330 | 420 | 0.40 |

Diarylmethanol-Based Functional Polymers

The hydroxyl group of diarylmethanols provides a convenient handle for their incorporation into polymeric structures.[19][20] This opens up possibilities for creating novel polymers with tailored optical, thermal, and mechanical properties.

Proposed Research Area: Synthesis and characterization of polymers containing the diarylmethyl moiety for applications in organic electronics and advanced coatings.

Hypothesis: Incorporation of diarylmethanol units into polymer backbones or as pendant groups can enhance thermal stability, introduce photo-responsive behavior, and modify the refractive index of the resulting materials.

Experimental Protocol: Synthesis and Characterization of Diarylmethanol-Containing Polymers

-

Polymer Synthesis:

-

Polycondensation or Polyaddition Reactions: To incorporate diarylmethanol-containing monomers into polyesters, polycarbonates, or polyurethanes.

-

Post-Polymerization Modification: To attach diarylmethanol units to pre-existing polymer backbones.

-

-

Material Characterization:

-

Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal transitions and stability.

-

Spectroscopic Ellipsometry: To measure the refractive index and thickness of thin polymer films.

-

Part 3: Innovations in Asymmetric Catalysis

Chiral diarylmethanols are not only valuable synthetic intermediates but can also serve as ligands for transition metal catalysts, enabling a wide range of asymmetric transformations.[21][22][23]

Proposed Research Area: Development of novel chiral diarylmethanol-based ligands for asymmetric catalysis.

Hypothesis: The rigid and well-defined three-dimensional structure of chiral diarylmethanols can be exploited to create highly effective chiral ligands that induce high enantioselectivity in metal-catalyzed reactions.

Experimental Protocol: Ligand Synthesis and Catalytic Evaluation

-

Ligand Synthesis:

-

Asymmetric Synthesis: To prepare enantiomerically pure diarylmethanols.

-

Functionalization: To introduce coordinating groups (e.g., phosphines, amines, or oxazolines) onto the diarylmethyl scaffold.

-

-

Catalytic Screening:

-

Test Reactions: To evaluate the performance of the new ligands in well-established asymmetric reactions such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

-

Enantiomeric Excess (ee) Determination: Using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Workflow for Developing Diarylmethanol-Based Catalysts

Caption: A systematic approach to novel catalyst development.

Conclusion: A Call for Interdisciplinary Exploration

The field of substituted diarylmethanols is at an exciting crossroads. While their synthesis is well-established, their potential applications are far from fully realized. The research areas outlined in this guide represent just a glimpse of the opportunities that await. Success in these endeavors will require a multidisciplinary approach, combining the expertise of synthetic chemists, pharmacologists, materials scientists, and computational chemists. By venturing into these new frontiers, the scientific community can unlock the full potential of this remarkable chemical scaffold, leading to the development of new medicines, advanced materials, and innovative catalytic systems.

References

-

Computational studies of the principle of dynamic-change-driven protein interactions. (2022). Structure. [Link]

-

Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. (2014). RSC Advances. [Link]

-

Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. (2011). Photochemical & Photobiological Sciences. [Link]

-

Advanced functional polymer materials. (2020). Materials Chemistry Frontiers. [Link]

-

Novel Sulfinamide-Based Chiral Ligand Promoted Chiral Diarylmethanol Preparation via exo-Directed Asymmetric C–H Alkynylation under Mild Conditions. (2022). ACS Catalysis. [Link]

-

Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase. (1995). Antimicrobial Agents and Chemotherapy. [Link]

-

Natural products in the management of neurodegenerative diseases. (2024). Journal of Biomedical Science. [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2023). International Journal of Molecular Sciences. [Link]

-

Direct Distinguishing of Methanol over Ethanol with a Nanofilm‐Based Fluorescent Sensor. (2021). Advanced Functional Materials. [Link]

-

Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. (2024). International Journal of Molecular Sciences. [Link]

-

Natural and Synthetic Compounds in Neurodegenerative Disorders. (2021). MDPI. [Link]

-

Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. (1976). Journal of Medicinal Chemistry. [Link]

-

Discovery of novel 1,5‐diaryl‐3‐trifluoropyrazoles as antifungal pesticides for crop protection. (2023). Pest Management Science. [Link]

-

Spotlight on small molecules in cardiovascular diseases. (2018). British Journal of Pharmacology. [Link]

-

Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (2023). Molecules. [Link]

-

Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (2019). Polymers. [Link]

-

Unraveling Protein-Metabolite Interactions in Precision Nutrition: A Case Study of Blueberry-Derived Metabolites Using Advanced Computational Methods. (2024). International Journal of Molecular Sciences. [Link]

-

Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. (2020). Journal of Materials Chemistry C. [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2023). PubMed. [Link]

-

Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. (2014). Medicinal Chemistry. [Link]

-

Heterocycle-based dynamic covalent chemistry for dynamic functional materials. (2022). Nature Communications. [Link]

-

Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. (2009). Journal of the American Chemical Society. [Link]

-

Protective effects of medicinal plant-derived metabolites in cardiovascular disease targeting exosomal pathways. (2024). Frontiers in Pharmacology. [Link]

-

Computational Modelling of the Interactions Between Polyoxometalates and Biological Systems. (2022). Frontiers in Chemistry. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. [Link]

-

A Call to Action for New Global Approaches to Cardiovascular Disease Drug Solutions. (2021). Circulation Research. [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). RSC Advances. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. (2021). Polymers. [Link]

-

Novel Fluorescent Probe Based on Anthryl Dendron Having Oligo(ethyleneoxide) Groups at the Terminals. (2003). Journal of the Chinese Chemical Society. [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2017). International Journal of Molecular Sciences. [Link]

-

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (2021). Molecules. [Link]

-

Design strategies of fluorescent probes for selective detection among biothiols. (2015). Chemical Society Reviews. [Link]

-

Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021). Pharmaceuticals. [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2020). Scientific Reports. [Link]

-

Functional bio-based Materials and Sustainability. (2018). LCPO. [Link]

-

Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. (2006). Chemical Society Reviews. [Link]

-

Computational Approaches to Predict Protein-Protein Interactions in Crowded Cellular Environments. (2024). Chemical Reviews. [Link]

-

Novel therapeutic targets and emerging treatments for atherosclerotic cardiovascular disease. (2024). Cardiovascular Research. [Link]

-

New compounds can provide a breakthrough in the treatment of neurodegenerative pathologies. (2021). News-Medical.Net. [Link]

-

Novel Sulfinamide-Based Chiral Ligand Promoted Chiral Diarylmethanol Preparation via exo-Directed Asymmetric C–H Alkynylation under Mild Conditions. (2022). ACS Catalysis. [Link]

-

Functional & Dynamic Polymers Lab. (2023). Agency for Science, Technology and Research (ASTAR)*. [Link]

-

Computational Studies of Protein Dynamics. (2012). ResearchGate. [Link]

-

Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). Molecules. [Link]

-

Chiral thiophosphoramide catalyzed asymmetric aryl transfer reactions for the synthesis of functional diarylmethanols. (2012). Tetrahedron. [Link]

Sources

- 1. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computational studies of the principle of dynamic-change-driven protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unica.it [iris.unica.it]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advanced functional polymer materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 19. mdpi.com [mdpi.com]

- 20. Functional bio-based Materials and Sustainability - LCPO - Organic Polymer Chemistry Laboratory [lcpo.fr]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Chemistry of Unsymmetrical Diarylmethanols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Unsymmetrical diarylmethanols are a pivotal class of organic compounds, serving as crucial intermediates and structural motifs in a wide array of functional molecules. Their prevalence in medicinal chemistry, materials science, and organic synthesis underscores the importance of a deep understanding of their chemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, characterization, and applications of unsymmetrical diarylmethanols. We will delve into the mechanistic intricacies of key synthetic transformations, including Grignard reactions, Friedel-Crafts alkylations, and the asymmetric reduction of diaryl ketones. Furthermore, this guide will explore the characteristic reactions of these alcohols, such as oxidation and dehydration, providing detailed experimental protocols and mechanistic insights. Finally, we will highlight the significance of unsymmetrical diarylmethanols in drug discovery and development, with a focus on their role in the synthesis of bioactive molecules. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical knowledge and practical guidance.

Introduction: The Significance of Structural Asymmetry

The diarylmethanol framework, characterized by a hydroxyl-bearing carbon atom attached to two aryl groups, is a cornerstone in the architecture of many biologically active compounds. When these two aryl groups are distinct, the resulting unsymmetrical diarylmethanol possesses unique steric and electronic properties that are often key to its function. This asymmetry can introduce chirality, a fundamental aspect of molecular recognition in biological systems. Consequently, the enantioselective synthesis of unsymmetrical diarylmethanols is of paramount importance in the development of new therapeutics. These compounds are not only valuable as final products but also serve as versatile precursors for the synthesis of other important molecular scaffolds, such as diarylmethanes and triarylmethanes.

Synthetic Strategies for Unsymmetrical Diarylmethanols

The construction of the unsymmetrical diaryl carbinol core can be achieved through several strategic bond formations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

Grignard Addition to Aromatic Aldehydes: A Classic Approach

The addition of an aryl Grignard reagent to an aromatic aldehyde is a robust and widely employed method for the synthesis of unsymmetrical diarylmethanols. This reaction forms a new carbon-carbon bond between the nucleophilic carbon of the Grignard reagent and the electrophilic carbonyl carbon of the aldehyde.

Causality of Experimental Choices: The success of a Grignard reaction hinges on the exclusion of protic solvents and atmospheric moisture, as the highly basic Grignard reagent will readily react with any source of protons, leading to its decomposition. Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice due to their ability to solvate the magnesium species, thus stabilizing the Grignard reagent.[1] The reaction is typically initiated by the addition of the aryl halide to magnesium turnings, often with a crystal of iodine to activate the magnesium surface.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(phenyl)methanol

Materials:

-

Magnesium turnings

-

Iodine (one crystal)

-

Anhydrous diethyl ether

-

Bromobenzene

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a single crystal of iodine. Assemble the apparatus and flush with dry nitrogen or argon. Add anhydrous diethyl ether to cover the magnesium. In a separate dry dropping funnel, dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-